molecular formula C6H14N2OS B232021 2-(Butylsulfanyl)acetohydrazide

2-(Butylsulfanyl)acetohydrazide

Cat. No.: B232021
M. Wt: 162.26 g/mol
InChI Key: OXGWCYHGTFKMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Butylsulfanyl)acetohydrazide is an acetohydrazide derivative characterized by a butylsulfanyl (–S–C₄H₉) substituent attached to the acetohydrazide backbone (–NH–NH–CO–CH₂–). Acetohydrazides are versatile scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and participate in diverse chemical reactions, making them valuable for designing bioactive molecules.

Properties

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

2-butylsulfanylacetohydrazide

InChI

InChI=1S/C6H14N2OS/c1-2-3-4-10-5-6(9)8-7/h2-5,7H2,1H3,(H,8,9)

InChI Key

OXGWCYHGTFKMLY-UHFFFAOYSA-N

SMILES

CCCCSCC(=O)NN

Canonical SMILES

CCCCSCC(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Dependent Activity Profiles

Compound Key Substituents Biological Activity Activity Level Reference Compound Key Findings
2-(Butylsulfanyl)acetohydrazide (hypothetical) Butylsulfanyl N/A (Inferred potential) N/A N/A Hypothesized applications based on sulfanyl analogs (e.g., antimicrobial)
Benzimidazole-acetohydrazide derivatives Benzimidazole + phenoxymethyl Anticonvulsant Superior to phenytoin Phenytoin, ethosuximide Compounds 25g and 25j showed higher efficacy than standard drugs
Coumarin-acetamide derivatives Coumarin + aromatic aldehyde Synthetic intermediate Not reported N/A Used as precursors for hydrazone derivatives with potential ADME properties
Benzothiazole-sulfanyl derivatives Benzothiazole + arylidene Enzyme inhibition Moderate Galantamine Lower anticholinesterase activity than galantamine; compound 206 (IC₅₀ = 29.5 µM) showed partial AChE inhibition
Triazole-Schiff base derivatives Triazole + arylidene Antimicrobial Moderate to strong Ciprofloxacin, fluconazole Compounds 7, 13, 15, and 20 exhibited potent antibacterial/fungal activity
Purine-sulfanyl derivatives Purine + benzylidene Antithyroid (potential) Preliminary N/A Synthesized for antithyroid evaluation; no explicit activity data
Kinase inhibitors (Benzimidazole derivatives) Benzimidazole + arylmethylene EGFR kinase inhibition Limited N/A Most compounds showed weak inhibitory effects

Contradictions and Limitations

  • Schiff base derivatives with triazole moieties () exhibited broad-spectrum antimicrobial activity, whereas coumarin-acetohydrazide analogs () were primarily intermediates without reported bioactivity.

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